potassium;trifluoro(phenyl)boranuide
Description
Potassium trifluoro(phenyl)boranuide (K[PhB(F)₃]) is a trifluoroborate salt widely utilized in organic synthesis and catalysis. Its structure comprises a phenyl group bonded to a boron atom, which is further coordinated to three fluorine atoms and a potassium counterion. This compound is valued for its stability, solubility in polar aprotic solvents (e.g., THF), and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . Key properties include its molecular formula (C₆H₅BF₃K), molecular weight (212.03 g/mol), and CAS number (1246073-48-2) .
Properties
IUPAC Name |
potassium;trifluoro(phenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFPKUGAUFBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
This two-step method involves the formation of a phenylboronic ester intermediate, followed by fluoridation with potassium bifluoride (KHF₂).
Step 1: Synthesis of Phenylboronic Acid Pinacol Ester
Phenylmagnesium bromide (PhMgBr) is reacted with trimethyl borate (B(OMe)₃) in tetrahydrofuran (THF) at –78°C. After quenching with aqueous HCl, phenylboronic acid pinacol ester is isolated via solvent extraction:
Step 2: Fluoridation with Potassium Bifluoride
The phenylboronic ester is treated with KHF₂ in dimethylformamide (DMF) at 80–100°C for 6–8 hours. Subsequent purification with methyl tert-butyl ether (MTBE) yields potassium phenyltrifluoroborate:
Optimization and Challenges
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Solvent Selection : DMF enhances fluoridation efficiency due to its high polarity and ability to stabilize ionic intermediates.
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Molar Ratios : A 1:2 molar ratio of phenylboronic ester to KHF₂ achieves >90% conversion. Excess KHF₂ (1:3) reduces side products but complicates purification.
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Yield and Purity : Typical isolated yields range from 65% to 75%, with purity >95% after recrystallization.
Direct Fluoridation of Phenylboronic Acid
Single-Step Synthesis
Phenylboronic acid (PhB(OH)₂) reacts with potassium hydrogen difluoride (KHF₂) in aqueous acetone under reflux:
Key Parameters
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Temperature : Reactions proceed efficiently at 60–80°C, avoiding decomposition of the boronic acid.
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Stoichiometry : A 1:1.2 molar ratio of PhB(OH)₂ to KHF₂ minimizes residual boronic acid.
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Work-Up : Filtration and washing with cold acetone yield crystalline product (85–90% purity, 70–80% yield).
Transmetallation from Boron Trihalides
Halogen Exchange Strategy
Phenylboron trichloride (PhBCl₃) undergoes halogen exchange with potassium fluoride (KF) in anhydrous diglyme:
Industrial Considerations
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Solvent Stability : Diglyme resists HF byproducts, enabling large-scale reactions.
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Catalyst Use : Trace amounts of crown ethers (e.g., 18-crown-6) improve KF solubility, boosting yields to 75–85%.
Comparative Analysis of Methods
| Parameter | Grignard-Fluoridation | Direct Fluoridation | Transmetallation |
|---|---|---|---|
| Reaction Steps | 2 | 1 | 1 |
| Yield | 65–75% | 70–80% | 75–85% |
| Purity | >95% | 85–90% | 90–95% |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low (Grignard reagents) | Moderate | High |
| Byproduct Handling | Complex (HF, solvents) | Simple (H₂O) | Moderate (KCl) |
Chemical Reactions Analysis
Types of Reactions
potassium;trifluoro(phenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
potassium;trifluoro(phenyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications and is used in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of potassium;trifluoro(phenyl)boranuide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand its effects at the molecular level.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Vinyl derivatives (e.g., C₂H₃BF₃K) exhibit higher reactivity in alkene-forming reactions but lower thermal stability compared to aryl-substituted analogs .
- Electron-Donating Groups : Methoxy groups (e.g., 4-methoxyphenyl) improve solubility in polar solvents and stabilize boron centers against hydrolysis .
- Electron-Withdrawing Groups : Trifluoromethoxy substituents (e.g., C₇H₄BF₆OK) enhance electrophilicity, favoring nucleophilic attack in cross-couplings .
Cross-Coupling Reactions
- Potassium Trifluoro(phenyl)boranuide : Effective in Ru-catalyzed asymmetric additions to aldehydes, yielding moderate enantiomeric excess (ee) (~75%) .
- Potassium Vinyltrifluoroborate : Preferred for Pd-catalyzed alkenylations due to its sp²-hybridized boron center, achieving yields >85% in styrene syntheses .
- Heterocyclic Derivatives: Potassium trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide (C₅H₅BF₃KNO) is specialized for heterocycle-functionalized couplings but requires inert atmospheres to prevent decomposition .
Stability and Handling
- Hydrolysis Resistance : Aryl-substituted derivatives (e.g., phenyl, 4-methoxyphenyl) resist hydrolysis better than aliphatic analogs due to aromatic stabilization .
- Storage Conditions : Most trifluoroborates require inert atmospheres (e.g., argon) and dry storage; exceptions include 4-methoxyphenyl derivatives, which tolerate brief air exposure .
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